molecular formula C26H33NO2 B12703498 Einecs 278-719-6 CAS No. 77542-07-5

Einecs 278-719-6

Cat. No.: B12703498
CAS No.: 77542-07-5
M. Wt: 391.5 g/mol
InChI Key: MAIKPNGTWQWQLL-ITNFAHLUSA-N
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Description

Einecs 278-719-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The EINECS number is a unique identifier for chemicals within this inventory.

Chemical Reactions Analysis

Einecs 278-719-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different chemical and physical properties .

Scientific Research Applications

Einecs 278-719-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology and medicine, it may be used in the development of pharmaceuticals and other therapeutic agents. In industry, it is utilized in the production of various chemical products and materials .

Comparison with Similar Compounds

Einecs 278-719-6 can be compared with other similar compounds listed in the EINECS inventory. These compounds may have similar chemical structures and properties but can differ in their specific applications and effects. Some similar compounds include those with close EINECS numbers or those that share similar functional groups .

Properties

CAS No.

77542-07-5

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

(1R)-1-[(2R)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol

InChI

InChI=1S/C26H33NO2/c1-4-24(26(28)17-9-6-10-18-26)25(21-11-7-5-8-12-21)22-13-15-23(16-14-22)29-20-19-27(2)3/h5-17,24-25,28H,4,18-20H2,1-3H3/t24-,25?,26+/m1/s1

InChI Key

MAIKPNGTWQWQLL-ITNFAHLUSA-N

Isomeric SMILES

CC[C@H](C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)[C@]3(CC=CC=C3)O

Canonical SMILES

CCC(C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3(CC=CC=C3)O

Origin of Product

United States

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